Maprotiline Hydrochloride

Norepinephrine transporter NET selectivity Monoamine reuptake inhibition

Maprotiline hydrochloride is a tetracyclic antidepressant (TeCA) approved for the treatment of major depressive disorder, bipolar depression, and anxiety associated with depression. It functions as a selective noradrenaline reuptake inhibitor (NRI) with an IC50 of 1.8 nM and Ki of 1.3 nM at the human norepinephrine transporter (NET), displaying minimal inhibition of serotonergic uptake (SERT Ki = 500 nM).

Molecular Formula C20H24ClN
Molecular Weight 313.9 g/mol
CAS No. 10347-81-6
Cat. No. B1676069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaprotiline Hydrochloride
CAS10347-81-6
SynonymsBa-34,276
Ba34,276
Deprilept
Dibencycladine
Hydrochloride, Maprotiline
Ludiomil
Maprolu
Maprotilin
Maprotilin Holsten
Maprotilin neuraxpharm
Maprotilin ratiopharm
Maprotilin TEVA
maprotilin von ct
Maprotilin-neuraxpharm
Maprotilin-ratiopharm
Maprotilin-TEVA
Maprotiline
Maprotiline Hydrochloride
Maprotiline Mesylate
Mesylate, Maprotiline
Mirpan
N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine
Novo Maprotiline
Novo-Maprotiline
Psymion
Molecular FormulaC20H24ClN
Molecular Weight313.9 g/mol
Structural Identifiers
SMILESCNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
InChIInChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H
InChIKeyNZDMFGKECODQRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility47.1 [ug/mL] (The mean of the results at pH 7.4)
45.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Maprotiline Hydrochloride (CAS 10347-81-6): Tetracyclic Antidepressant with Selective Noradrenergic Activity


Maprotiline hydrochloride is a tetracyclic antidepressant (TeCA) approved for the treatment of major depressive disorder, bipolar depression, and anxiety associated with depression [1]. It functions as a selective noradrenaline reuptake inhibitor (NRI) with an IC50 of 1.8 nM and Ki of 1.3 nM at the human norepinephrine transporter (NET), displaying minimal inhibition of serotonergic uptake (SERT Ki = 500 nM) [2]. Maprotiline possesses a tetracyclic anthracene-derived structure that distinguishes it from tricyclic antidepressants (TCAs) [1].

Maprotiline Hydrochloride Procurement: Why Generic Substitution with TCAs or SSRIs Compromises Specific Research Outcomes


Maprotiline cannot be interchanged with tricyclic antidepressants or SSRIs without altering key experimental parameters due to its distinct pharmacological fingerprint. Unlike amitriptyline and imipramine, which exhibit mixed norepinephrine-serotonin reuptake inhibition, maprotiline demonstrates approximately 385-fold selectivity for NET over SERT [1]. This unique selectivity profile fundamentally alters synaptic monoamine dynamics in experimental models [2]. Furthermore, maprotiline exhibits a differential side-effect burden in clinical and research settings: it produces significantly fewer anticholinergic events compared to tricyclics [3], yet more anticholinergic effects than SSRIs such as paroxetine [4], creating a distinct tolerability profile. Substitution without accounting for these quantitative differences introduces uncontrolled variability in neurotransmission-related research.

Maprotiline Hydrochloride Quantitative Differentiation Evidence: Comparative Data Against TCAs and SSRIs


NET Selectivity: 385-Fold Discrimination Over SERT Versus Mixed TCAs

Maprotiline hydrochloride demonstrates potent and selective inhibition of the human norepinephrine transporter with an IC50 of 1.8 nM and Ki of 1.3 nM, while exhibiting weak affinity for the serotonin transporter (SERT Ki = 500 nM), yielding approximately 385-fold selectivity for NET over SERT [1]. In contrast, tricyclic antidepressants such as amitriptyline and imipramine inhibit both norepinephrine and serotonin reuptake with comparable potency, lacking this pronounced selectivity [2].

Norepinephrine transporter NET selectivity Monoamine reuptake inhibition Antidepressant pharmacology

α-Adrenergic Blockade: Significantly Weaker Antagonism than Amitriptyline

Maprotiline exhibits markedly less pronounced alpha-adrenergic blocking activity compared to amitriptyline . While maprotiline binds the α1-adrenergic receptor with a KD of 90 nM, amitriptyline demonstrates substantially higher affinity (KD not directly comparable from same study; class-level inference indicates stronger α-blockade for amitriptyline) [1]. This differential receptor profile is corroborated by clinical observations suggesting maprotiline may be less likely to induce orthostatic hypotension than standard tricyclic antidepressants [2].

Alpha-adrenergic receptor Orthostatic hypotension Cardiovascular safety Receptor binding

Faster Onset of Antidepressant Effect: Significant Improvement by Day 7 Versus Amitriptyline

In a double-blind clinical trial conducted in general practice comparing maprotiline with amitriptyline, maprotiline produced significantly greater improvement by day 7 than did amitriptyline [1]. A separate double-blind trial reported that the effect of maprotiline was apparent in the majority of cases by the 4th day of treatment, with overall improvement favoring maprotiline over amitriptyline, though this difference did not reach statistical significance [2]. Both drugs achieved comparable antidepressant efficacy by day 21-28.

Onset of action Depression treatment Clinical trial Hamilton Depression Rating Scale

Anticholinergic Side Effects: Lower Incidence than Amitriptyline, Higher than Paroxetine

Clinical data suggest less frequent and less severe anticholinergic side effects with maprotiline than with amitriptyline [1]. However, in a double-blind comparison with the SSRI paroxetine, maprotiline was associated with significantly more anticholinergic events: 41% of maprotiline-treated patients versus 19% of paroxetine-treated patients (p=0.007) [2]. Maprotiline binds muscarinic acetylcholine receptors with a KD of 570 nM [3], consistent with its moderate anticholinergic activity relative to both tricyclics and SSRIs.

Anticholinergic burden Side-effect profile Tolerability Muscarinic receptor

Pharmacokinetic Differentiation: Extended Half-Life and Higher Bioavailability than Amitriptyline

Maprotiline exhibits a mean elimination half-life of approximately 43 hours (range 27-50 hours), substantially longer than amitriptyline's half-life of 31-46 hours [1]. Its bioavailability ranges from 79-87%, more than double amitriptyline's bioavailability of 31-61% [1]. This pharmacokinetic profile supports once-daily dosing and more predictable steady-state blood concentrations (320-1270 nmol/L at 150 mg daily) [2].

Elimination half-life Bioavailability Steady-state concentration Pharmacokinetics

Sedation Profile: Less Than Half the Sedative Effect of Amitriptyline at Equivalent Dose

In a blinded, randomized, placebo-controlled study of 12 healthy subjects over 8 hours, maprotiline caused less than half the amount of sedation compared to amitriptyline when both drugs were administered as single 50 mg doses [1]. Sedation was measured via critical flicker fusion measurements and subjective estimation of drowsiness. This differential sedative effect is clinically and experimentally meaningful for studies where alertness or psychomotor performance must be maintained.

Sedation Critical flicker fusion CNS depression Side-effect profile

Maprotiline Hydrochloride Optimal Application Scenarios Based on Quantitative Evidence


Isolated Noradrenergic Signaling Studies in Neuroscience Research

For experiments requiring selective manipulation of noradrenergic transmission without concurrent serotonergic modulation, maprotiline hydrochloride is the preferred pharmacological tool. Its 385-fold selectivity for NET over SERT enables researchers to attribute observed effects specifically to enhanced noradrenergic tone, unlike mixed TCAs (amitriptyline, imipramine) that concurrently elevate both norepinephrine and serotonin.

Time-Sensitive Behavioral or Depression Models Requiring Rapid Onset

In rodent behavioral paradigms or clinical research where therapeutic latency is a critical variable, maprotiline offers a quantifiable advantage. Clinical evidence demonstrates significantly greater improvement by day 7 versus amitriptyline , with effects apparent in the majority of patients by day 4 [6]. This accelerated onset reduces the required duration of chronic dosing protocols.

Cardiovascular Pharmacology Studies Requiring Minimal α-Adrenergic Interference

Maprotiline's markedly less pronounced α-adrenergic blocking activity relative to amitriptyline makes it the superior choice for studies where cardiovascular parameters or adrenergic signaling integrity must be preserved. The reduced α1-adrenergic antagonism (KD = 90 nM) [6] minimizes orthostatic hypotension and tachycardia confounds common to tricyclic antidepressants.

CNS Studies Where Moderate Anticholinergic Activity Is Desired Without Full TCA Burden

Maprotiline occupies a unique intermediate position in the anticholinergic spectrum: it produces fewer and less severe anticholinergic effects than amitriptyline yet exhibits moderate muscarinic receptor binding (KD = 570 nM) [6] and a 22 percentage-point higher anticholinergic event incidence than the SSRI paroxetine (41% vs 19%) [7]. This profile is ideal for studies where some anticholinergic activity is required but the full burden of classical TCAs would confound results or compromise subject tolerability.

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